(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S2/c1-21(2)27(24,25)12-6-4-10(5-7-12)16(23)20-17-22(3)15-13(19)8-11(18)9-14(15)26-17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTKOSSPHFRLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic or basic conditions.
Introduction of the dichloro and methyl groups: Chlorination and methylation reactions are performed using reagents such as chlorine gas and methyl iodide, respectively.
Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.
Attachment of the dimethylsulfamoyl benzamide moiety: This step involves the reaction of the intermediate with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of electronegative groups like chlorine in the structure can enhance antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that compounds similar to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide demonstrate effective inhibition against:
- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Aspergillus niger.
Anticancer Potential
The compound's structural features suggest potential anticancer activities. Thiazole derivatives have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved in its anticancer effects.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of thiazole derivatives against several bacterial strains using the serial dilution method. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics like norfloxacin .
- Antifungal Activity Evaluation : In another study, various thiazole-based compounds were tested for antifungal activity against Candida species. Results highlighted that certain derivatives showed promising antifungal properties, which could be attributed to their structural configurations .
Analytical Techniques
To characterize (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide, several analytical techniques are employed:
- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Implications
- The target compound’s chlorinated benzo[d]thiazole scaffold may confer unique bioactivity compared to triazole or thiadiazole analogs, particularly in antimicrobial or kinase inhibition contexts.
- Its dimethylsulfamoyl group could improve solubility over halogenated derivatives (e.g., [7–9]), making it a candidate for drug development .
Biological Activity
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzo[d]thiazole moiety and a sulfamoyl group, suggests a variety of biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₀Cl₂N₄O₂S
- Molecular Weight : 327.18 g/mol
The presence of dichloro groups enhances its pharmacological properties, making it a candidate for further research in therapeutic applications. The structural features include:
- A benzo[d]thiazole ring
- A sulfamoyl group attached to the benzamide
Synthesis
The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring through reactions of anilines with thioamides.
- Coupling with a dimethylsulfamoyl derivative to produce the final compound.
Optimization techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens:
- Bacterial Activity : Effective against Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Shows activity against Aspergillus niger and Aspergillus oryzae.
The antimicrobial efficacy is often evaluated using the cup plate method at concentrations around 1 µg/mL in DMF (Dimethylformamide) .
Anticancer Potential
Thiazole derivatives have been recognized for their anticancer activities. Studies suggest that (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The exact mechanism of action for this compound is not fully understood but is hypothesized to involve:
- Inhibition of specific enzymes or receptors linked to microbial growth.
- Interaction with cellular pathways that regulate apoptosis in cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
